1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18607643
InChI: InChI=1S/C9H9BrFIO/c1-5(2)13-9-6(10)3-4-7(12)8(9)11/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9BrFIO
Molecular Weight: 358.97 g/mol

1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene

CAS No.:

Cat. No.: VC18607643

Molecular Formula: C9H9BrFIO

Molecular Weight: 358.97 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene -

Specification

Molecular Formula C9H9BrFIO
Molecular Weight 358.97 g/mol
IUPAC Name 1-bromo-3-fluoro-4-iodo-2-propan-2-yloxybenzene
Standard InChI InChI=1S/C9H9BrFIO/c1-5(2)13-9-6(10)3-4-7(12)8(9)11/h3-5H,1-2H3
Standard InChI Key WACNHBXGXCQCOE-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=CC(=C1F)I)Br

Introduction

1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene is a complex aromatic compound characterized by the presence of bromine, fluorine, iodine, and an isopropoxy group attached to a benzene ring. Its molecular formula is often reported as C9H9BrFIO, although there might be slight variations in the formula due to differences in the isopropoxy group's representation. This compound is of significant interest in various fields of chemical research due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene typically involves multi-step organic reactions. A common method includes the halogenation of a benzene derivative followed by the introduction of the isopropoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution pattern on the benzene ring. Industrial production may utilize large-scale halogenation reactions under controlled conditions, with techniques such as continuous flow reactors enhancing efficiency and yield. Purification steps, including recrystallization and chromatography, are essential to obtain high-purity compounds.

Biological Activity and Applications

1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene exhibits potential biological activity due to its unique structure. The presence of halogens can enhance lipophilicity and alter the electronic properties of the compound, potentially influencing its binding affinity and selectivity for specific biological pathways. This compound is primarily used in organic synthesis and has potential applications in medicinal chemistry. Its ability to interact with various biological targets, including enzymes and receptors, makes it a valuable intermediate in the synthesis of bioactive compounds.

Research Findings and Future Directions

Research on 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene is ongoing, with studies focusing on its chemical reactivity and biological activity. The compound's unique combination of halogens and an isopropoxy group makes it valuable for various synthetic routes and applications across chemistry and material science domains. Future research directions may include exploring its potential as a precursor for pharmaceuticals and further investigating its biological activity to identify specific therapeutic targets.

Safety and Handling

Given its halogenated nature, 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene requires careful handling. It is essential to consult material safety data sheets (MSDS) for detailed information on safety precautions and handling procedures. The compound is not intended for human or animal consumption and should be used exclusively in controlled laboratory settings for in-vitro studies.

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